1,2-DICHLOROPROPENE

Overview

Description

1,2-Dichloropropene is an organic compound classified as a chlorocarbon. It is a colorless, flammable liquid with a sweet odor. This compound is primarily used as an intermediate in the production of other chemicals and has applications in various industrial processes .

Preparation Methods

1,2-Dichloropropene is typically produced as a byproduct during the production of epichlorohydrin, which is manufactured on a large scale . The synthetic route involves the chlorination of propylene, resulting in the formation of this compound along with other chlorinated propanes . Industrial production methods often involve high-pressure reactors and specific catalysts to optimize yield and purity .

Chemical Reactions Analysis

1,2-Dichloropropene undergoes various chemical reactions, including:

Oxidation: Reacts with strong oxidizers, leading to the formation of chlorinated byproducts.

Reduction: Can be reduced using zero-valent metals like zinc, resulting in the formation of less chlorinated compounds.

Substitution: Reacts with nucleophiles, such as thiols, to form β-chloropropylsulfurs.

Hydrolysis: Resistant to hydrolysis under normal conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and reducing agents. Major products formed from these reactions vary depending on the specific conditions but often include less chlorinated hydrocarbons and other chlorinated derivatives .

Scientific Research Applications

Agricultural Applications

Soil Fumigant

1,2-DCP is primarily used as a soil fumigant to control nematodes and other soil-borne pests. It is effective against root-parasitic nematodes and is often applied in mixtures with other compounds like methyl bromide and oxamyl to enhance efficacy .

Effectiveness

Research indicates that 1,2-DCP can significantly reduce nematode populations in treated soils. For instance, studies have shown that its application leads to a substantial decline in nematode numbers and improves crop yields in infested fields .

Industrial Applications

Solvent in Printing Industry

In the industrial sector, 1,2-DCP serves as a solvent in the printing industry. Its properties make it suitable for cleaning and degreasing applications. However, its use has raised concerns due to potential health risks associated with exposure .

Chemical Intermediate

Additionally, 1,2-DCP is utilized as a chemical intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in numerous chemical reactions, making it valuable in manufacturing processes .

Health Implications and Toxicological Studies

Toxicological Profile

The toxicological profile of 1,2-DCP reveals significant health risks associated with exposure. Studies have documented effects such as hepatotoxicity, respiratory tract irritation, and central nervous system depression . The compound has been linked to carcinogenic effects in laboratory animals following both inhalation and oral exposure .

Case Studies

A notable case study involved employees in the printing industry who were exposed to 1,2-DCP and subsequently diagnosed with cholangiocarcinoma. Research into gene expression changes in these workers has provided insights into the carcinogenic mechanisms of 1,2-DCP .

Environmental Impact

Persistence and Pollution

1,2-DCP's environmental persistence poses risks of groundwater contamination and broader ecological impacts. Its use as a fumigant raises concerns regarding residual effects on non-target organisms and soil health .

Regulatory Status

The regulatory landscape surrounding 1,2-DCP is evolving as more data on its health effects become available. The Environmental Protection Agency (EPA) has initiated risk evaluations to assess exposure pathways and potential hazards related to its use .

Data Table: Summary of Key Applications and Findings

| Application Area | Description | Health Risks | Regulatory Concerns |

|---|---|---|---|

| Agriculture | Soil fumigant for nematode control | Potential for groundwater contamination | Risk evaluations ongoing |

| Industrial Solvent | Used in printing for cleaning/degreasing | Respiratory irritation; carcinogenic | Under scrutiny by EPA |

| Chemical Synthesis | Intermediate for producing various organic compounds | Hepatotoxicity; CNS depression | Regulatory assessments pending |

Mechanism of Action

The mechanism of action of 1,2-dichloropropene involves its interaction with cellular components, leading to various biological effects. It is known to induce cholangiocyte proliferation and exert anti-apoptotic effects, which may contribute to its carcinogenic potential . The compound’s molecular targets include enzymes involved in detoxification and metabolic pathways .

Comparison with Similar Compounds

1,2-Dichloropropene can be compared with other similar compounds, such as:

- 1,1-Dichloropropene

- 1,3-Dichloropropene

- 2,3-Dichloropropene

- 3,3-Dichloropropene

These compounds share similar chemical structures but differ in their physical properties, reactivity, and applications. This compound is unique due to its specific industrial applications and its role as an intermediate in the production of other chemicals .

Biological Activity

1,2-Dichloropropene (1,2-DCP) is an organochlorine compound primarily used as a soil fumigant and pesticide. Its biological activity has been a subject of extensive research due to its potential health impacts and environmental effects. This article summarizes the findings on the biological activity of 1,2-DCP, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

Toxicological Profile

This compound exhibits several toxicological effects that have been documented in various studies:

- Carcinogenicity : Research indicates that exposure to 1,2-DCP can lead to an increased incidence of tumors in laboratory animals. For instance, inhalation studies in rats and mice demonstrated a higher occurrence of nasal tumors and Harderian gland adenomas following exposure . The compound has been classified as possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC) .

- Hepatotoxicity : In animal studies, 1,2-DCP has shown dose-dependent hepatotoxic effects. A study involving Sprague-Dawley rats revealed that high doses (500-1000 mg/kg) resulted in significant liver damage characterized by necrosis and alterations in liver enzyme activities . Additionally, exposure led to a reduction in hepatic non-protein thiols and changes in glutathione levels .

- Genotoxicity : Evidence suggests that 1,2-DCP possesses genotoxic properties. Inhalation exposure was associated with increased DNA damage in various tissues, highlighting its potential to induce mutations .

The biological activity of 1,2-DCP is largely mediated through several biochemical pathways:

- Inflammatory Response : 1,2-DCP exposure has been shown to induce inflammatory responses characterized by the upregulation of pro-inflammatory cytokines such as IL-6 and TNF-α. These cytokines play critical roles in mediating inflammation and have been linked to angiogenesis processes .

- Angiogenesis : Studies have demonstrated that 1,2-DCP can promote angiogenesis through the activation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is crucial for endothelial cell proliferation and survival, which are essential for new blood vessel formation . The expression of vascular endothelial growth factor (VEGF), a key angiogenic factor, was significantly increased in cells treated with 1,2-DCP .

Case Studies

Several case studies provide insight into the biological activity and health impacts associated with 1,2-DCP:

- Occupational Exposure : A case series involving painters exposed to 1,2-DCP revealed a high incidence of allergic contact dermatitis. All patients demonstrated positive responses upon testing with the compound, indicating its potential sensitizing effects on human skin .

- Acute Poisoning : An autopsy case report highlighted acute poisoning from ingestion of rubber cement containing 1,2-DCP. The findings indicated severe central nervous system dysfunction alongside respiratory and hepatic damage, emphasizing the compound's acute toxicity profile .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Properties

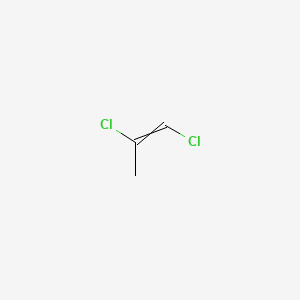

IUPAC Name |

1,2-dichloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2/c1-3(5)2-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKPKFIWDXDAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060337 | |

| Record name | 1,2-Dichloro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] | |

| Record name | 1,2-Dichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

75 °C | |

| Record name | 1,2-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2,700 mg/l @ 25 °C. | |

| Record name | 1,2-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.83 (air= 1) | |

| Record name | 1,2-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

90.8 [mmHg], 90.8 mm Hg @ 20 °C | |

| Record name | 1,2-Dichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

563-54-2 | |

| Record name | 1-Propene, 1,2-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.